molecular formula C17H17NO2 B2479144 N-[2-(4-Methoxynaphthalen-1-yl)ethyl]but-2-ynamide CAS No. 2411236-22-9

N-[2-(4-Methoxynaphthalen-1-yl)ethyl]but-2-ynamide

Cat. No.: B2479144
CAS No.: 2411236-22-9
M. Wt: 267.328
InChI Key: RAUUFBNBOUBJHV-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxynaphthalen-1-yl)ethyl]but-2-ynamide is an organic compound with the molecular formula C17H17NO2 and a molecular weight of 267.328 g/mol This compound features a naphthalene ring substituted with a methoxy group and an ethyl chain linked to a but-2-ynamide moiety

Preparation Methods

The synthesis of N-[2-(4-Methoxynaphthalen-1-yl)ethyl]but-2-ynamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromoaniline and 1-ethynyl-2-methoxynaphthalene.

    Catalysts and Solvents: The reaction is catalyzed by palladium(II) chloride (Pd(PPh3)2Cl2) and copper(I) iodide (CuI) in a solvent mixture of dimethylformamide (DMF) and triethylamine (Et3N) in a 2:1 ratio.

    Reaction Conditions: The mixture is stirred overnight at 100°C under a nitrogen atmosphere.

    Purification: After the reaction is complete, the product is purified using flash column chromatography.

Chemical Reactions Analysis

N-[2-(4-Methoxynaphthalen-1-yl)ethyl]but-2-ynamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

N-[2-(4-Methoxynaphthalen-1-yl)ethyl]but-2-ynamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[2-(4-Methoxynaphthalen-1-yl)ethyl]but-2-ynamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its application and are subjects of ongoing research .

Comparison with Similar Compounds

N-[2-(4-Methoxynaphthalen-1-yl)ethyl]but-2-ynamide can be compared with similar compounds such as:

    N-(2-((2-methoxynaphthalen-1-yl)ethynyl)phenyl)-4-methylbenzenesulfonamide: This compound has a similar naphthalene core but differs in its functional groups and overall structure.

    1-ethynyl-2-methoxynaphthalene: This compound shares the naphthalene and methoxy groups but lacks the but-2-ynamide moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(4-methoxynaphthalen-1-yl)ethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-3-6-17(19)18-12-11-13-9-10-16(20-2)15-8-5-4-7-14(13)15/h4-5,7-10H,11-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUUFBNBOUBJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCCC1=CC=C(C2=CC=CC=C12)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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